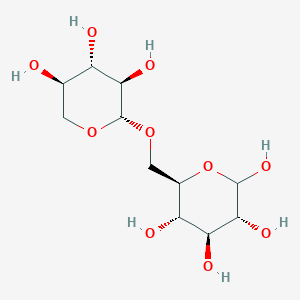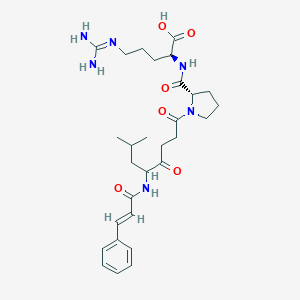
Cinnamoyl-leu-(C)gly-pro-arg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamoyl-leu-(C)gly-pro-arg, also known as CLGPA, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a derivative of the naturally occurring hormone, thyrotropin-releasing hormone (TRH), and has been shown to possess a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Cinnamoyl-leu-(C)gly-pro-arg is not fully understood. However, it has been suggested that Cinnamoyl-leu-(C)gly-pro-arg exerts its effects through the activation of the TRH receptor. The TRH receptor is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Activation of the TRH receptor can lead to the activation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the phospholipase C (PLC) pathway.
Biochemical and Physiological Effects:
Cinnamoyl-leu-(C)gly-pro-arg has been shown to possess a range of biochemical and physiological effects. It can enhance cognitive function, reduce oxidative stress, and have anti-inflammatory effects. Additionally, Cinnamoyl-leu-(C)gly-pro-arg has been found to have neuroprotective properties and can promote the survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using Cinnamoyl-leu-(C)gly-pro-arg in lab experiments is its ability to enhance cognitive function. This property makes it an attractive candidate for the study of various neurological disorders. Additionally, the solid-phase synthesis method used to produce Cinnamoyl-leu-(C)gly-pro-arg is a well-established technique, which allows for the production of large quantities of the peptide. However, one limitation of using Cinnamoyl-leu-(C)gly-pro-arg in lab experiments is its relatively high cost.
Future Directions
There are several future directions for the study of Cinnamoyl-leu-(C)gly-pro-arg. One area of interest is the development of Cinnamoyl-leu-(C)gly-pro-arg analogs with improved properties. Additionally, further research is needed to fully understand the mechanism of action of Cinnamoyl-leu-(C)gly-pro-arg and its effects on various signaling pathways. Finally, the potential therapeutic applications of Cinnamoyl-leu-(C)gly-pro-arg in the treatment of various neurological disorders should be explored further.
Conclusion:
In conclusion, Cinnamoyl-leu-(C)gly-pro-arg is a promising peptide with a range of potential therapeutic applications. Its ability to enhance cognitive function, reduce oxidative stress, and have anti-inflammatory effects make it an attractive candidate for the treatment of various neurological disorders. While further research is needed to fully understand the mechanism of action of Cinnamoyl-leu-(C)gly-pro-arg and its effects on various signaling pathways, the solid-phase synthesis method used to produce the peptide allows for the production of large quantities of the peptide for lab experiments.
Synthesis Methods
The synthesis of Cinnamoyl-leu-(C)gly-pro-arg involves the solid-phase method, which is a widely used technique for peptide synthesis. The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are activated with coupling reagents and protected with various protecting groups to prevent unwanted reactions. After the completion of the peptide chain, the final product is cleaved from the solid support and purified through various chromatographic techniques.
Scientific Research Applications
Cinnamoyl-leu-(C)gly-pro-arg has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective properties and can enhance cognitive function. Additionally, Cinnamoyl-leu-(C)gly-pro-arg has been found to have anti-inflammatory effects and can reduce oxidative stress. These properties make Cinnamoyl-leu-(C)gly-pro-arg a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
CAS RN |
114563-66-5 |
|---|---|
Product Name |
Cinnamoyl-leu-(C)gly-pro-arg |
Molecular Formula |
C29H42N6O6 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C29H42N6O6/c1-19(2)18-22(33-25(37)14-12-20-8-4-3-5-9-20)24(36)13-15-26(38)35-17-7-11-23(35)27(39)34-21(28(40)41)10-6-16-32-29(30)31/h3-5,8-9,12,14,19,21-23H,6-7,10-11,13,15-18H2,1-2H3,(H,33,37)(H,34,39)(H,40,41)(H4,30,31,32)/b14-12+/t21-,22?,23-/m0/s1 |
InChI Key |
STYWEFPKZWMXIX-XEQMMVGRSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
synonyms |
cinnamido-2-methyl-5-oxoheptanoyl-prolyl-arginine cinnamoyl-Leu-(C)Gly-Pro-Arg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)
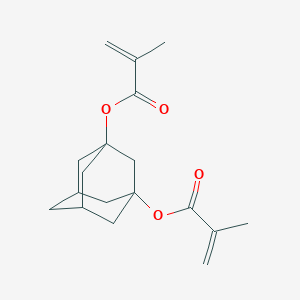
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
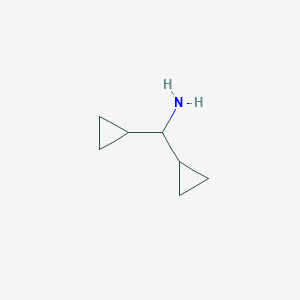
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)

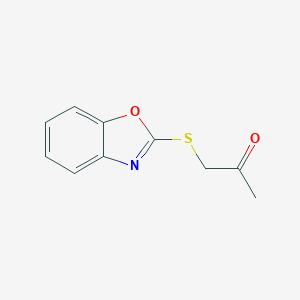
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)


